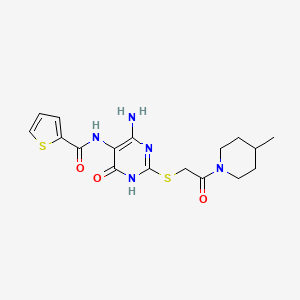
N-(4-amino-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3S2 and its molecular weight is 407.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-amino-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on recent studies, including case studies, data tables, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H27N5O5S
- Molecular Weight : 461.54 g/mol
- IUPAC Name : N-[4-amino-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Recent studies suggest that compounds similar to N-(4-amino...) exhibit their biological effects primarily through interactions with cellular targets involved in cancer progression. For instance, they may mimic the action of known anticancer agents like Combretastatin A-4 (CA-4), which is known to disrupt microtubule dynamics in cancer cells.
Key Findings from Research
- Anticancer Activity : A study indicated that thiophene carboxamide derivatives demonstrated significant cytotoxicity against Hep3B liver cancer cells. The most active compounds from a synthesized series exhibited IC50 values of 5.46 µM and 12.58 µM, respectively, highlighting their potential as effective anticancer agents .
- Mechanistic Insights : The interaction profile of these compounds with tubulin suggests that they may inhibit tubulin polymerization, similar to CA-4. The binding dynamics were confirmed through molecular docking studies, indicating stable interactions within the tubulin-colchicine-binding pocket .
- Apoptotic Induction : In vitro studies showed that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers. For example, a related thiophene derivative induced significant cell death at low micromolar concentrations by affecting mitochondrial integrity and triggering apoptotic pathways .
Table 1: Biological Activity of Selected Thiophene Derivatives
| Compound ID | Structure | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|---|
| 2b | Thiophene derivative | 5.46 | Hep3B | Tubulin inhibition |
| 2e | Thiophene derivative | 12.58 | Hep3B | Apoptosis induction |
| 8 | Thiophene analog | 2.5 | K562 (CML) | Mitochondrial damage |
Case Study 1: Anticancer Efficacy in Hep3B Cells
In a controlled study, N-(4-amino...) derivatives were tested against Hep3B cells using MTS assays to evaluate cell viability. The results indicated that compounds with specific structural modifications significantly enhanced cytotoxicity compared to standard treatments.
Case Study 2: Mechanistic Studies on Apoptosis
A detailed investigation into the apoptotic mechanisms revealed that treatment with N-(4-amino...) led to increased levels of cleaved PARP and activated caspases, which are hallmark indicators of apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-10-4-6-22(7-5-10)12(23)9-27-17-20-14(18)13(16(25)21-17)19-15(24)11-3-2-8-26-11/h2-3,8,10H,4-7,9H2,1H3,(H,19,24)(H3,18,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAZVZXMSGNUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













